molecular formula C9H16O3 B14135259 5-Butoxy-5-methyloxolan-2-one CAS No. 88928-51-2

5-Butoxy-5-methyloxolan-2-one

Cat. No.: B14135259
CAS No.: 88928-51-2
M. Wt: 172.22 g/mol
InChI Key: QFFKESBWHYVASB-UHFFFAOYSA-N
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Description

5-Butoxy-5-methyloxolan-2-one: is a chemical compound belonging to the lactone family It is characterized by its molecular structure, which includes a five-membered oxolane ring substituted with butoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-5-methyloxolan-2-one typically involves the reaction of butanol with 5-methyloxolan-2-one under acidic or basic conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group replaces a leaving group on the oxolane ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxy-5-methyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Chemistry: 5-Butoxy-5-methyloxolan-2-one is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving lactones. It also serves as a substrate in biochemical assays to investigate metabolic pathways.

Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and coatings.

Mechanism of Action

The mechanism of action of 5-Butoxy-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are determined by the specific chemical environment and the nature of the target molecules.

Comparison with Similar Compounds

    5-Methyloxolan-2-one: This compound lacks the butoxy group and has different reactivity and applications.

    5-Ethenyl-5-methyloxolan-2-one:

    2-Methyloxolane: A simpler structure with different solvent properties and applications.

Uniqueness: 5-Butoxy-5-methyloxolan-2-one is unique due to the presence of both butoxy and methyl groups on the oxolane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

88928-51-2

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

5-butoxy-5-methyloxolan-2-one

InChI

InChI=1S/C9H16O3/c1-3-4-7-11-9(2)6-5-8(10)12-9/h3-7H2,1-2H3

InChI Key

QFFKESBWHYVASB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1(CCC(=O)O1)C

Origin of Product

United States

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